4-(Trifluoromethoxy)benzyl bromide
Overview
Description
Polymerizations of 4-(trifluoromethoxy)benzyl bromide, via Friedel-Crafts polymerization using aluminum chloride as a catalyst has been reported.
Scientific Research Applications
Generation of Arynes and Their Applications :
- Treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) at low temperatures generates phenyllithium intermediates. These intermediates can be further reacted to produce various compounds, including 1- and 2-(trifluoromethoxy)naphthalenes. This process demonstrates the application of trifluoromethoxy benzyl bromides in generating arynes for organic synthesis (Schlosser & Castagnetti, 2001).
Trifluoromethoxylation of Aliphatic Substrates :
- The trifluoromethoxide anion, generated under specific conditions, can substitute activated bromides, including benzyl bromide, to form aliphatic trifluoromethyl ethers. This indicates the use of trifluoromethoxy benzyl bromides in introducing trifluoromethoxy groups into aliphatic compounds (Marrec et al., 2010).
Electrochemical Studies and Grafting :
- Benzyl bromides, including 4-nitrobenzyl bromide, can undergo electrochemical reductions at solid electrodes. This process is used for generating free radicals which can couple or add onto cathodic materials, showcasing another application in organic synthesis and materials science (Jouikov & Simonet, 2010).
Preparation of Polymers with Controlled Molecular Architecture :
- In the synthesis of dendritic macromolecules, 4-(trifluoromethoxy)benzyl bromide can be used as an intermediate for coupling with polyfunctional cores. This highlights its role in the field of polymer chemistry (Hawker & Fréchet, 1990).
Carbene-Catalyzed Reductive Coupling :
- The generation of benzyl radicals from benzyl bromides, including nitrobenzyl bromides, via N-heterocyclic carbene (NHC) catalysis under reductive conditions, is another application. This showcases its use in radical reactions and organic synthesis (Li et al., 2016).
Study of Electron-Withdrawing Substituent Effects :
- Research on the electron-withdrawing effects of the trifluoromethoxy group compared to other groups, like methoxy and trifluoromethyl, has used this compound as a case study. This is significant in understanding the chemical properties and reactivity of such compounds (Castagnetti & Schlosser, 2002).
Chemoselective Trifluoromethylation :
- The compound has been used in copper-mediated chemoselective trifluoromethylation at the benzylic position, showing its utility in introducing trifluoromethyl groups into benzyl bromides. This method is useful for creating structural diversity in medicinal chemistry (Kawai et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
4-(Trifluoromethoxy)benzyl bromide is a synthetic intermediate . It is primarily used in the synthesis of other compounds, rather than having a specific biological target of its own .
Mode of Action
As a synthetic intermediate, this compound’s primary mode of action is through its reactions with other compounds. The bromide group (-Br) attached to the benzyl part of the molecule is a good leaving group, making it susceptible to nucleophilic attack . This allows it to be used in various organic synthesis reactions .
Biochemical Pathways
It can be used to synthesize other compounds that do .
Pharmacokinetics
Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific conditions of the reaction it is used in and the compounds it is reacted with .
Result of Action
The primary result of this compound’s action is the formation of new compounds through organic synthesis . For example, it has been used in the synthesis of bioreductive drugs .
Action Environment
The action of this compound is highly dependent on the environmental conditions of the reaction it is used in . Factors such as temperature, solvent, and the presence of other reactants can greatly influence its reactivity and the outcome of the reaction . It should be noted that this compound is corrosive and can cause severe skin burns and eye damage .
Properties
IUPAC Name |
1-(bromomethyl)-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNPUJCKXLOHOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198855 | |
Record name | 4-(Trifluoromethoxy)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50824-05-0 | |
Record name | 4-Trifluoromethoxybenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50824-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethoxy)benzyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050824050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethoxy)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethoxy)benzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(Trifluoromethoxy)benzyl bromide in the synthesis of heat-resistant polymers?
A1: this compound (1c) serves as a monomer in the Friedel-Crafts polymerization reaction described in the research paper []. It reacts with itself in the presence of aluminum chloride as a catalyst to form poly(arylenemethylene) (2c) []. This polymer exhibits enhanced thermal stability compared to its non-fluorinated counterpart, highlighting the impact of incorporating fluorine moieties into the polymer structure [].
Q2: How does the thermal stability of the polymer synthesized from this compound compare to its non-fluorinated analog?
A2: The research demonstrates that the polymer derived from this compound (2c) exhibits a lower temperature at 10% weight loss (T10) of 298°C compared to the non-fluorinated poly(arylenemethylene) (2d) with a T10 of 397°C []. While the fluorinated polymer shows a lower T10 in this specific comparison, the study generally concludes that incorporating fluorine moieties, such as the trifluoromethoxy group present in 1c, can enhance the thermal stability of poly(arylenemethylene)s []. Further investigation into the specific structural factors influencing the thermal stability differences between 2c and 2d would be interesting.
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